molecular formula C15H18ClNO2 B130689 (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 146725-33-9

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B130689
M. Wt: 279.76 g/mol
InChI Key: PRQICMQRAXJOCP-DGAVXFQQSA-N
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Description

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound, also known as MCC, is a bicyclic ester that belongs to the class of tropane alkaloids. MCC has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism Of Action

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate acts on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neurotransmission. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate also binds to the mu-opioid receptor, which leads to a reduction in pain perception.

Biochemical And Physiological Effects

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has also been found to increase the release of dopamine and norepinephrine in the brain, which leads to increased alertness and attention. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has also been shown to have analgesic effects, which makes it a potential therapeutic agent for the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate in lab experiments is its high potency and selectivity for the dopamine transporter and mu-opioid receptor. This makes it an ideal compound for studying the pharmacology of these targets. However, one of the limitations of using (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research on (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. One potential direction is to study its potential as a therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Another potential direction is to investigate its potential as an analgesic. Additionally, the synthesis of (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate analogs with improved pharmacological properties could also be an area of future research.

Synthesis Methods

The synthesis of (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves the reaction of tropinone with 4-chlorobenzoyl chloride in the presence of methyl magnesium bromide. The resulting product is then treated with a catalytic amount of palladium on carbon in the presence of hydrogen to obtain (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate. This method has been reported to yield (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate in high purity and yield.

Scientific Research Applications

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have significant activity as an inhibitor of the dopamine transporter, which makes it a potential therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has also been found to have potential as an analgesic, as it has been shown to bind to the mu-opioid receptor with high affinity.

properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQICMQRAXJOCP-DGAVXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433500
Record name Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

CAS RN

146725-33-9
Record name Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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